Santal

Description

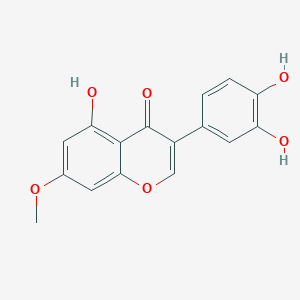

This compound is a natural product found in Agnorhiza invenusta, Agnorhiza ovata, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-9-5-13(19)15-14(6-9)22-7-10(16(15)20)8-2-3-11(17)12(18)4-8/h2-7,17-19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYQBKYISMRWQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Santal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

529-60-2 | |

| Record name | Santal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Santal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

222 - 223 °C | |

| Record name | Santal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Santalol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the molecular mechanisms underlying the biological activities of santalol (B192323), the primary active constituent of sandalwood oil. It synthesizes current scientific findings, focusing on its molecular targets, signaling pathways, and quantifiable effects. The information is presented to support further research and drug development initiatives.

Molecular Targets and Core Mechanisms

Santalol, existing as α- and β-isomers, exhibits a range of biological effects by interacting with specific molecular targets. The primary mechanisms identified include olfactory receptor modulation, enzyme inhibition, and interference with key cellular signaling pathways, particularly in the contexts of oncology and dermatology.

Olfactory Receptor (OR) Agonism: The OR2AT4 Pathway

A significant mechanism of action for santalol is its role as an agonist for the olfactory receptor OR2AT4, which is expressed not only in the olfactory epithelium but also in various peripheral tissues, including skin keratinocytes.

Activation of OR2AT4 in human keratinocytes by α-santalol initiates a canonical olfactory signaling cascade. This process begins with the coupling of the activated receptor to a heterotrimeric G-protein (Gαolf). The subsequent dissociation of the Gαolf subunit leads to the activation of adenylyl cyclase type III (ACIII), which catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevation in intracellular cAMP levels triggers a downstream signaling cascade that ultimately results in the phosphorylation of the cAMP response element-binding protein (CREB). This pathway has been shown to promote keratinocyte proliferation and migration, suggesting a role in wound healing and skin regeneration. Furthermore, this stimulation of the cAMP/PKA pathway has been linked to the induction of apoptosis in melanoma cells.

Inhibition of Tyrosinase

Both α- and β-santalol have been identified as inhibitors of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis. This inhibition is a key mechanism behind the skin-whitening effects of sandalwood oil. The inhibitory action of santalol on tyrosinase is reported to be more potent than that of kojic acid, a well-known tyrosinase inhibitor. By directly binding to the enzyme, santalol reduces the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, thereby decreasing melanin production in melanocytes.

Anticancer Mechanisms

Santalol's anticancer activity involves multiple mechanisms, primarily centered on the induction of apoptosis and the inhibition of cell proliferation.

-

Targeting Polo-like Kinase 1 (Plk1): In breast cancer cells, α-santalol has been shown to target the ATP-binding domain of Polo-like kinase 1 (Plk1). Plk1 is a critical regulator of the cell cycle, and its inhibition by α-santalol leads to G2/M phase cell cycle arrest and the induction of mitotic catastrophe and apoptosis.

-

Modulation of Apoptotic Pathways: α-santalol induces apoptosis in human breast and prostate cancer cells by affecting key regulatory proteins. It has been observed to cause a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3, executing the apoptotic cascade.

-

Inhibition of PI3K/Akt/mTOR Pathway: In prostate cancer, α-santalol has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, proliferation, and growth.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the inhibitory and cytotoxic effects of santalol from various studies.

| Target/Assay | Molecule | System | Value | Unit | Reference |

| Tyrosinase Inhibition | α-Santalol | Mushroom Tyrosinase | 2.9 | µg/mL (IC50) | |

| Tyrosinase Inhibition | β-Santalol | Mushroom Tyrosinase | 13.9 | µg/mL (IC50) | |

| Cell Viability | α-Santalol | A431 Epidermoid Carcinoma | ~150 | µM (IC50) | |

| Cell Viability | α-Santalol | MCF-7 Breast Cancer | 75 | µM (IC50) | |

| Cell Viability | α-Santalol | MDA-MB-231 Breast Cancer | 100 | µM (IC50) | |

| Cell Viability | α-Santalol | PC-3 Prostate Cancer | 50 | µM (IC50) |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. Below are protocols for key assays used to elucidate santalol's mechanism of action.

In Vitro Tyrosinase Inhibition Assay

This protocol outlines the spectrophotometric method used to determine the IC50 of santalol on mushroom tyrosinase activity.

-

Reagent Preparation:

-

Prepare a 0.1 M sodium phosphate (B84403) buffer (pH 6.8).

-

Dissolve mushroom tyrosinase in the phosphate buffer to a final concentration of 1000 U/mL.

-

Prepare a 1.5 mM solution of L-tyrosine in the phosphate buffer.

-

Prepare stock solutions of α-santalol and β-santalol in DMSO, followed by serial dilutions in the phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add 140 µL of phosphate buffer, 20 µL of the tyrosinase solution, and 20 µL of the santalol test solution (or kojic acid as a positive control).

-

Pre-incubate the mixture at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the L-tyrosine solution to each well.

-

Immediately measure the absorbance at 475 nm (for dopachrome (B613829) formation) every minute for 20 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration.

-

Determine the percentage of inhibition using the formula: Inhibition (%) = [(Vc - Vs) / Vc] * 100, where Vc is the rate of the control and Vs is the rate with the santalol sample.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of santalol on cancer cell lines.

-

Cell Culture and Seeding:

-

Culture human cancer cells (e.g., MCF-7, PC-3) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Seed the cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

-

-

Treatment:

-

Prepare various concentrations of α-santalol in the culture medium (with DMSO concentration not exceeding 0.1%).

-

Remove the old medium from the wells and replace it with 100 µL of medium containing the different concentrations of santalol. Include a vehicle control (DMSO only).

-

Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation and Measurement:

-

After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle control.

-

Determine the IC50 value (the concentration of santalol that inhibits cell growth by 50%) by plotting cell viability against the log of santalol concentration.

-

This guide provides a foundational understanding of santalol's mechanisms of action, supported by quantitative data and reproducible protocols. Further research is warranted to fully explore the therapeutic potential of this natural compound and its derivatives.

The Intricate Pathway to a Prized Aroma: A Technical Guide to α-Santalol Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

The alluring and persistent fragrance of sandalwood oil, a cornerstone of perfumery and traditional medicine for centuries, is primarily attributed to the sesquiterpenoid alcohol α-santalol. The increasing demand for this valuable natural product, coupled with the slow growth and overharvesting of sandalwood trees (Santalum album), has spurred significant research into its biosynthetic pathway. A thorough understanding of this intricate process is paramount for developing sustainable production methods through metabolic engineering and synthetic biology. This technical guide provides a comprehensive overview of the core α-santalol biosynthetic pathway, detailing the key enzymatic steps, quantitative data, experimental methodologies, and regulatory mechanisms.

The Core Biosynthetic Pathway: From Farnesyl Pyrophosphate to α-Santalol

The journey from a universal isoprenoid precursor to the fragrant α-santalol is a multi-step enzymatic cascade primarily occurring in the heartwood of the sandalwood tree.[1] The pathway can be broadly divided into two key stages: the cyclization of farnesyl pyrophosphate (FPP) to form santalenes and the subsequent hydroxylation of these intermediates to yield santalols.

Farnesyl pyrophosphate, the C15 isoprenoid precursor, is synthesized through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[2] The committed step in α-santalol biosynthesis is the cyclization of FPP, a reaction catalyzed by the enzyme santalene synthase (SaSSy) .[3][4] This enzyme is notably promiscuous, producing a mixture of sesquiterpene olefins, with α-santalene being a major product alongside β-santalene, epi-β-santalene, and α-exo-bergamotene.[2][5]

The final and crucial step is the stereospecific hydroxylation of α-santalene to α-santalol. This reaction is catalyzed by a family of cytochrome P450 monooxygenases (CYPs) belonging to the CYP76F subfamily.[6][7] These enzymes, in conjunction with a cytochrome P450 reductase (CPR) partner that transfers electrons from NADPH, introduce a hydroxyl group at the C12 position of the α-santalene molecule to form α-santalol.[1][6]

Quantitative Data

The efficiency and product distribution of the key enzymes in the α-santalol biosynthetic pathway have been characterized, providing crucial data for metabolic engineering efforts.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| Santalene Synthase (SaSSy) | (2E,6E)-Farnesyl Diphosphate | 1.4 | 0.34 | [2] |

| SaCYP76F39v1 | α-Santalene | 25.92 (±0.11) | 1.12 | [6] |

| β-Santalene | 34.82 (±0.41) | 1.17 | [6] | |

| SaCYP76F37v1 | α-Santalene | 133 (±0.41) | 0.2 | [6] |

| β-Santalene | 157 (±0.17) | 0.13 | [6] | |

| Table 1: Kinetic Parameters of Key Enzymes in α-Santalol Biosynthesis. |

The product profile of recombinant santalene synthase from Santalum album highlights the promiscuity of this enzyme.

| Product | Relative Abundance (%) | Reference |

| α-Santalene | 41.2 ± 1.0 | [5] |

| β-Santalene | 29.5 ± 0.4 | [5] |

| epi-β-Santalene | 4.4 ± 0.0 | [5] |

| α-exo-Bergamotene | 21.6 ± 0.6 | [5] |

| Table 2: Product Distribution of Recombinant Santalum album Santalene Synthase (SaSSy) in vitro. |

Regulatory Mechanisms

The biosynthesis of α-santalol in Santalum album is a tightly regulated process, influenced by both developmental cues and environmental stresses. Several transcription factors have been identified that modulate the expression of key biosynthetic genes.

Hormonal regulation plays a significant role. For instance, drought stress has been shown to induce the expression of the SaAREB6 transcription factor .[8] SaAREB6, in turn, upregulates the expression of santalol (B192323) biosynthetic genes, leading to increased santalol accumulation as a potential defense mechanism.[8] Cytokinins, such as 6-benzyladenine, have also been implicated in promoting the accumulation of essential oils in sandalwood.[9] Additionally, transcription factors including SaMYC2a-2c and several SaERFs (Ethylene Response Factors) have been shown to activate the promoters of SaSSY and SaCYP736A167.[10] Jasmonate and gibberellin response elements have also been identified in the promoter region of the SaSSY gene, suggesting the involvement of these phytohormones in regulating santalol biosynthesis.[11]

Experimental Protocols

The elucidation of the α-santalol biosynthetic pathway has been made possible through a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Purification of Santalene Synthase (SaSSy) in E. coli

This protocol outlines the general workflow for producing and purifying recombinant SaSSy for in vitro characterization.

-

Gene Cloning: The full-length open reading frame of the SaSSy gene is amplified from S. album cDNA and cloned into a suitable bacterial expression vector, such as pET-28a(+) or pRSETB, often with an N-terminal polyhistidine (His6) tag for affinity purification.[5]

-

Transformation and Expression: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger culture volume. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches mid-log phase (OD600 of 0.6-0.8).[2]

-

Cell Lysis and Protein Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is typically achieved by sonication on ice. The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged SaSSy is loaded onto a Ni-NTA affinity chromatography column. After washing to remove non-specifically bound proteins, the recombinant SaSSy is eluted with a buffer containing a high concentration of imidazole.[2]

-

Protein Purity Assessment: The purity of the eluted protein is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

In Vitro Enzyme Assay for Santalene Synthase (SaSSy)

This protocol is used to determine the enzymatic activity and product profile of purified SaSSy.

-

Reaction Mixture: A typical assay mixture contains a buffered solution (e.g., 25-50 mM HEPES, pH 7.4), a divalent cation cofactor (10 mM MgCl₂), a reducing agent (5 mM DTT), glycerol (B35011) (10% v/v), purified SaSSy enzyme, and the substrate farnesyl pyrophosphate (FPP).[2][5]

-

Incubation: The reaction is initiated by the addition of the enzyme or substrate and incubated at a controlled temperature (e.g., 30°C) with gentle shaking for a defined period (e.g., 1-2 hours).[5][6]

-

Product Extraction: The reaction is quenched, and the sesquiterpene products are extracted with an organic solvent, such as hexane (B92381) or pentane, often with vigorous vortexing. The organic and aqueous phases are separated by centrifugation.[2][5]

-

Analysis: The organic extract containing the santalene isomers is collected for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Santalenes and Santalols

GC-MS is the cornerstone analytical technique for the separation, identification, and quantification of the volatile compounds in the santalol biosynthetic pathway.

-

Sample Preparation: The organic extract from the enzyme assay is carefully transferred to a GC vial. If necessary, the sample can be concentrated under a gentle stream of nitrogen. An internal standard (e.g., cedrol) may be added for accurate quantification.[12]

-

GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5MS or equivalent).[12] The oven temperature is programmed to ramp up over time to separate the different sesquiterpenes and sesquiterpenols based on their boiling points and interactions with the column's stationary phase. A typical temperature program might be: initial temperature of 60°C held for 2 minutes, ramp to 180°C at 4°C/min, then ramp to 280°C at 10°C/min and hold for 5 minutes.[12]

-

MS Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer, which is typically operated in electron ionization (EI) mode. The resulting mass spectra, which provide a fragmentation pattern unique to each compound, are compared with spectral libraries (e.g., NIST, Wiley) and authentic standards for positive identification.[2][12]

-

Quantification: The abundance of each compound is determined by integrating the area of its corresponding peak in the chromatogram. For accurate quantification, a calibration curve is generated using authentic standards.

Conclusion and Future Perspectives

Significant strides have been made in elucidating the α-santalol biosynthetic pathway, from the identification of the key enzymes to the characterization of their kinetic properties and the initial understanding of the pathway's regulation. This knowledge has paved the way for the metabolic engineering of microorganisms, such as Saccharomyces cerevisiae and Escherichia coli, for the sustainable production of santalenes and santalols, offering a promising alternative to the reliance on the vulnerable sandalwood tree.[6][13]

However, challenges remain. A complete understanding of the entire suite of cytochrome P450 enzymes involved and their precise roles in generating the final complex blend of santalols in sandalwood oil is still needed. Furthermore, a more detailed map of the signaling cascades that regulate this pathway in response to developmental and environmental cues will be crucial for optimizing yields in both natural and engineered systems. The in vivo concentrations of the metabolic intermediates also remain largely uncharacterized. Future research in these areas, combining genomics, proteomics, and metabolomics approaches, will undoubtedly accelerate the development of robust and economically viable platforms for the production of this highly sought-after fragrance molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Molecular regulation of santalol biosynthesis in Santalum album L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Transcription Factors of Santalene Synthase Gene Promoters and SaSSY Cis-Elements through Yeast One-Hybrid Screening in Santalum album L. [mdpi.com]

- 5. Functional Characterization of Novel Sesquiterpene Synthases from Indian Sandalwood, Santalum album - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of Sandalwood Oil: Santalum album CYP76F Cytochromes P450 Produce Santalols and Bergamotol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of Sandalwood Oil: Santalum album CYP76F cytochromes P450 produce santalols and bergamotol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Identification of Transcription Factors of Santalene Synthase Gene Promoters and SaSSY Cis-Elements through Yeast One-Hybrid Screening in Santalum album L - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

The Efficacy of Santalum album in Traditional Medicine: A Technical Guide

Abstract

Santalum album, commonly known as Indian sandalwood, holds a significant place in traditional medicine systems, including Ayurveda, Traditional Chinese Medicine (TCM), and Unani. For centuries, its heartwood and the essential oil extracted from it have been utilized for their therapeutic properties. This technical guide provides an in-depth analysis of the traditional and scientifically validated medicinal uses of Santalum album. It summarizes key quantitative data from preclinical and clinical studies, details experimental protocols for the evaluation of its bioactivities, and illustrates the molecular mechanisms of its active constituents through signaling pathway diagrams. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological potential of this valuable botanical.

Introduction

Santalum album is a semi-parasitic evergreen tree native to Southern India and Southeast Asia.[1] The heartwood of the tree is renowned for its aromatic essential oil, which is rich in sesquiterpenoid alcohols, primarily α-santalol and β-santalol.[1][2] These compounds are largely responsible for the oil's characteristic fragrance and its diverse medicinal properties.[1][2]

In traditional medicine, Santalum album is valued for its cooling, anti-inflammatory, antiseptic, and calming effects.[1][3] It has been traditionally used to treat a wide array of ailments, including skin diseases, digestive issues, urinary tract infections, and anxiety.[4][5] Modern scientific research has begun to validate many of these traditional uses, exploring the molecular mechanisms underlying its therapeutic effects. This guide synthesizes the traditional knowledge with contemporary scientific findings to provide a comprehensive technical overview of the medicinal applications of Santalum album.

Phytochemical Composition

The primary bioactive constituents of Santalum album essential oil are the sesquiterpene alcohols, α-santalol and β-santalol.[1][2] These two isomers typically constitute a significant portion of the oil. Other minor components also contribute to its aromatic profile and potential therapeutic effects.

Traditional and Pharmacological Properties

Santalum album is recognized for a wide range of properties that form the basis of its use in traditional and modern medicine.

Table 1: Traditional and Pharmacologically Validated Properties of Santalum album

| Property | Traditional System of Medicine | Documented Pharmacological Activity |

| Anti-inflammatory | Ayurveda, TCM, Unani | Inhibition of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and enzymes like cyclooxygenase.[6][7] |

| Antimicrobial | Ayurveda, TCM, Unani | Broad-spectrum activity against various bacteria and fungi.[8][9] |

| Anticancer | Not extensively documented in traditional texts | Induction of apoptosis and cell cycle arrest in various cancer cell lines.[1][10][11] |

| Sedative/Anxiolytic | Ayurveda, TCM | Modulation of central nervous system activity.[12][13][14][15] |

| Cooling/Astringent | Ayurveda, TCM | Used topically for skin conditions and to reduce fever.[3][5] |

| Diuretic | Ayurveda | Used for urinary tract infections.[2] |

Quantitative Data from Experimental Studies

The following tables summarize quantitative data from various experimental studies on the bioactivities of Santalum album and its active components.

Anticancer Activity

Table 2: In Vitro Anticancer Activity of α-Santalol

| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (hours) | % Decrease in Cell Viability (Mean ± SD) | Reference |

| A431 | Human epidermoid carcinoma (p53-mutated) | 50 | 24 | 26.7% | [10] |

| 100 | 24 | 56.8% | [10] | ||

| 50 | 48 | 59.1% | [10] | ||

| 100 | 48 | 91.6% | [10] | ||

| UACC-62 | Human melanoma (p53 wild-type) | - | - | - | [10] |

| MDA-MB-231 | Human breast cancer | - | - | - | [16] |

Antimicrobial Activity

Table 3: Minimum Inhibitory Concentration (MIC) of Santalum album Essential Oil (SAEO)

| Microorganism | Type | MIC (µg/mL) | Reference |

| Streptococcus pneumoniae | Gram-positive bacteria | - | [8] |

| Serratia marcescens | Gram-negative bacteria | - | [8] |

| Candida glabrata | Yeast | - | [8] |

| Candida parapsilosis | Yeast | - | [8] |

| Madurella mycetomatis | Fungus | Varies based on santalol (B192323) content | [17] |

Note: Specific MIC values were not consistently reported in the provided search results, but the references indicate confirmed antimicrobial activity.

Anti-inflammatory Activity

Table 4: Effect of Santalum album Essential Oil on Pro-inflammatory Cytokine Production in LPS-stimulated RAW264.7 Macrophages

| Cytokine | Treatment | Result | Reference |

| IL-1β | Sandalwood Essential Oil | Reduced production | [6] |

| IL-6 | Sandalwood Essential Oil | Reduced production | [6] |

| TNF-α | Sandalwood Essential Oil | Reduced production | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay) for Anticancer Activity

Objective: To determine the cytotoxic effect of a compound on cancer cells.

Protocol:

-

Cell Seeding: Cancer cell lines (e.g., A431, UACC-62) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[18]

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., α-santalol dissolved in DMSO) for specific durations (e.g., 24, 48, or 72 hours). A vehicle control (DMSO) is included.[18]

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[18]

-

Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 10⁵ CFU/mL).

-

Serial Dilution of Test Substance: The antimicrobial agent (Santalum album essential oil) is serially diluted in a suitable solvent or broth in a 96-well microtiter plate.

-

Inoculation: A standardized inoculum of the microorganism is added to each well of the microtiter plate.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the agent at which there is no visible growth (turbidity) of the microorganism.

Cytokine Production Assay (ELISA) for Anti-inflammatory Activity

Objective: To quantify the production of specific cytokines by immune cells in response to a stimulus and treatment.

Protocol:

-

Cell Culture and Stimulation: Macrophage cell lines (e.g., RAW264.7) are cultured in appropriate medium. The cells are then stimulated with lipopolysaccharide (LPS) in the presence or absence of various concentrations of the test substance (Santalum album essential oil) for a specified time.[6]

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

ELISA Procedure: An enzyme-linked immunosorbent assay (ELISA) is performed on the supernatant using a commercial kit specific for the cytokine of interest (e.g., IL-1β, IL-6, TNF-α).[6] This involves capturing the cytokine with a specific antibody, detecting it with a labeled secondary antibody, and measuring the resulting colorimetric or fluorescent signal.

-

Quantification: The concentration of the cytokine in the supernatant is determined by comparing the signal to a standard curve generated with known concentrations of the recombinant cytokine.

Signaling Pathways and Mechanisms of Action

The bioactive compounds in Santalum album, particularly α-santalol, exert their therapeutic effects by modulating various cellular signaling pathways.

Anticancer Signaling Pathways

α-Santalol has been shown to induce apoptosis and inhibit cell migration in cancer cells by targeting key signaling pathways.

Caption: α-santalol's anticancer mechanisms.

Anti-inflammatory Signaling Pathway

Sandalwood oil and its components exhibit anti-inflammatory effects by suppressing the production of pro-inflammatory mediators.

Caption: Inhibition of inflammatory response.

Traditional Preparation Methods

While modern research focuses on extracts and essential oils, traditional systems of medicine utilize Santalum album in various forms.

-

Ayurveda: The heartwood is often used as a powder, mixed with water or other liquids to form a paste for topical application on the skin to soothe inflammation and rashes. It is also used in decoctions and herbal formulations for internal consumption.[2]

-

Traditional Chinese Medicine (TCM): Known as "Tan Xiang," the wood is used in decoctions to regulate the flow of Qi (vital energy), warm the stomach, and alleviate pain.[4][19] It is often combined with other herbs in complex formulas.

-

Unani: Sandalwood is used as a powder or paste, and its oil is also utilized. It is considered to have cooling and cardio-tonic properties and is used for a variety of ailments including skin and cardiac disorders.[20]

Conclusion

Santalum album possesses a rich history of traditional medicinal use, which is increasingly being substantiated by modern scientific investigation. The quantitative data and experimental protocols summarized in this guide highlight its potential as a source of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and inflammatory conditions. The elucidation of the signaling pathways involved in its bioactivity provides a foundation for targeted drug development. Further rigorous clinical trials are warranted to fully establish the efficacy and safety of Santalum album and its active constituents for various medical applications. The sustainable cultivation and harvesting of this valuable resource are also critical to ensure its continued availability for future research and therapeutic use.

References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. ask-ayurveda.com [ask-ayurveda.com]

- 3. Chemopreventive effects of alpha-santalol on skin tumor development in CD-1 and SENCAR mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sandalwood for Traditional Chinese Medicine | Quintis Sandalwood [quintis.com.au]

- 5. Santalum, Sandalwood, Tan Xiang FREE – MedicineTraditions - Medicine Traditions [medicinetraditions.com]

- 6. Effects of Sandalwood Essential Oil on the iNOS Expression and Proinflammatory Cytokine Production [yakhak.org]

- 7. Suppression of lipopolysaccharide-stimulated cytokine/chemokine production in skin cells by sandalwood oils and purified α-santalol and β-santalol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhancing Antimicrobial Efficacy of Sandalwood Essential Oil Against Salmonella enterica for Food Preservation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. ar.iiarjournals.org [ar.iiarjournals.org]

- 12. Effect of α-santalol and β-santalol from sandalwood on the central nervous system in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biological Properties of Sandalwood Oil and Microbial Synthesis of Its Major Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. [Effect of santalol on the sleep-wake cycle in sleep-disturbed rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. drewno-wood.pl [drewno-wood.pl]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Exploring TCM Through Indian Sandalwood | Quintis Sandalwood [quintis.com.au]

- 20. test-compa.inforang.com [test-compa.inforang.com]

The Ethnobotanical Application of Sandalwood in Dermatology: A Technical Guide for Therapeutic Development

An In-depth Analysis of Traditional Uses, Pharmacological Activity, and Clinical Evidence in the Management of Skin Diseases

For Immediate Release

This technical guide provides a comprehensive overview of the ethnobotanical uses of sandalwood (Santalum album) and its derivatives in the treatment of various skin diseases. Synthesizing traditional knowledge with modern scientific research, this document is intended for researchers, scientists, and drug development professionals. It offers a detailed examination of the phytochemical constituents, mechanisms of action, and clinical efficacy of sandalwood, with a focus on its anti-inflammatory, antimicrobial, and anti-proliferative properties. This guide presents quantitative data in structured tables, details experimental protocols, and visualizes key biological pathways and workflows to support the advancement of sandalwood-based dermatological therapies.

Introduction: From Traditional Medicine to Modern Dermatology

Sandalwood has a rich history of use in traditional medicine systems, particularly in Ayurveda and Traditional Chinese Medicine, for the treatment of a wide array of skin ailments. Its applications range from soothing inflammatory conditions like acne, eczema, and psoriasis to addressing infections and promoting wound healing.[1][2] The primary therapeutic agent is the essential oil, East Indian Sandalwood Oil (EISO), which is rich in sesquiterpenoid alcohols, predominantly α-santalol and β-santalol.[3] These compounds are the focus of extensive research for their pharmacological activities.[4]

Quantitative Data on the Efficacy of Sandalwood in Skin Diseases

The therapeutic potential of sandalwood and its active constituents has been quantified in numerous preclinical and clinical studies. The following tables summarize the key findings.

Table 1: Clinical Efficacy of Sandalwood Oil in Inflammatory Skin Diseases

| Skin Disease | Study Population | Treatment Regimen | Key Outcomes | Reference |

| Acne Vulgaris (Mild to Moderate) | 47 adolescents and adults | Topical regimen with 0.5% salicylic (B10762653) acid and sandalwood oil for 8 weeks | 89.4% of patients showed improvement on the Global Aesthetic Improvement Scale (GAIS). Notable reduction in lesion counts. | [5][6] |

| Psoriasis (Mild to Moderate) | 11 patients (interim results of a Phase 2 trial) | 10% EISO serum applied topically twice daily for 28 days | Reduction in the severity of psoriatic plaques in 9 of 11 evaluable subjects. | [7][8] |

| Eczema/Atopic Dermatitis (Pediatric) | N/A | Topical formulations containing EISO | 75% of patients achieved a >50% reduction in their Eczema Area and Severity Index (EASI) score. | [9][10] |

Table 2: In Vitro Anti-inflammatory Effects of Sandalwood Oil and its Constituents

| Model | Treatment | Target | Quantitative Effect | Reference |

| LPS-stimulated co-cultures of human dermal fibroblasts and keratinocytes | Purified α-santalol and β-santalol | Pro-inflammatory cytokines/chemokines | Substantial suppression of 20 out of 26 released cytokines and chemokines. | [11] |

| LPS-stimulated dermal fibroblasts | EISO (0.001% or 0.002%) | Phosphodiesterase 4 (PDE4) mRNA expression | Significant suppression of PDE4A, PDE4B, PDE4C, and PDE4D isoforms. | [9] |

| Reconstituted psoriatic skin model | EISO (0.001% and 0.002%) | Pro-inflammatory cytokines/chemokines | Suppressed production of ENA-78, IL-6, IL-8, MCP-1, GM-CSF, and IL-1β. | [7][12] |

Table 3: Antimicrobial Activity of Sandalwood Extracts

| Microorganism | Sandalwood Preparation | Method | Result (MIC or Zone of Inhibition) | Reference |

| Trichophyton rubrum | α-santalol | Disc diffusion | MIC: 12.5 μ g/disc | [13] |

| Pseudomonas | Aqueous leaf extract | Agar well diffusion | Zone of Inhibition: 1.4 mm | [14] |

| Staphylococcus aureus | Aqueous leaf extract | Agar well diffusion | Zone of Inhibition: 1.0 mm | [14] |

| Escherichia coli | Aqueous leaf extract | Agar well diffusion | Zone of Inhibition: 0.8 mm | [14] |

| Bacillus subtilis | Methanolic leaf extract | Disc diffusion | Maximum zone of inhibition observed with 5% extract. | [15] |

| Propionibacterium acnes | Sandalwood oil | N/A | Effective at concentrations of 0.06% and lower. | [6] |

Experimental Protocols

Clinical Trial Protocol for Mild to Moderate Acne

-

Study Design: A single-center, open-label study was conducted over 8 weeks.[5][6]

-

Participants: Adolescents and adults with mild to moderate facial acne.[5][6]

-

Intervention: A proprietary topical regimen consisting of a foaming cleanser, an acne serum, a spot treatment, and a mask, all containing a blend of 0.5% salicylic acid and highly purified sandalwood oil.[5][6]

-

Efficacy Assessment: The primary endpoint was the percentage of patients rated as improved, much improved, or very much improved on the Global Aesthetic Improvement Scale (GAIS) at week 8. Secondary assessments included Evaluator's Global Severity Scores (EGSS) and lesion counts at baseline and subsequent visits.[5][6]

-

Tolerability Assessment: Patients rated the severity of itching, scaling, erythema, burning, dryness, and stinging at each visit.[5][6]

In Vitro Anti-inflammatory Assay in a Psoriasis Model

-

Model: Reconstituted organotypic psoriatic and normal human skin models (MatTek Corporation).[7][12]

-

Treatment: The skin models were treated with East Indian Sandalwood Oil (EISO) at concentrations of 0.001% and 0.002% (v/v) for 4 days.[7][12]

-

Analysis of Proliferation: Immunohistochemical staining for Ki67 was performed to assess keratinocyte proliferation.[7][12]

-

Analysis of Inflammatory Markers: The levels of pro-inflammatory cytokines and chemokines (ENA-78, IL-6, IL-8, MCP-1, GM-CSF, and IL-1β) in the culture media were quantified using enzyme-linked immunosorbent assay (ELISA).[7][12]

-

Histological Analysis: Tissue samples were collected for histological characterization to observe changes in the psoriatic phenotype.[7][12]

Signaling Pathways Modulated by Sandalwood

The anti-inflammatory effects of sandalwood are mediated through the modulation of key signaling pathways involved in the inflammatory cascade. The primary active components, α- and β-santalol, have been shown to inhibit the production of pro-inflammatory mediators.

Inhibition of the NF-κB and MAPK Signaling Pathways

Lipopolysaccharide (LPS), a potent inflammatory stimulus, activates Toll-like receptors (TLRs) on the surface of immune cells and keratinocytes. This triggers a downstream signaling cascade involving Mitogen-Activated Protein Kinases (MAPKs) and the transcription factor Nuclear Factor-kappa B (NF-κB).[16][17] Activated NF-κB translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[16] α-santalol has been shown to suppress the activation of these pathways, thereby reducing the expression of these inflammatory mediators.[18]

Inhibition of Phosphodiesterase 4 (PDE4)

Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a second messenger that plays a role in regulating inflammation.[9] In inflammatory skin diseases like psoriasis and atopic dermatitis, PDE4 is overactive, leading to a decrease in cAMP levels and an increase in the production of pro-inflammatory cytokines.[9] East Indian Sandalwood Oil (EISO) has been shown to directly inhibit PDE enzymatic activity and suppress the expression of PDE4 isoforms in dermal fibroblasts.[9][10] This leads to an increase in intracellular cAMP, which in turn suppresses the inflammatory response.

Conclusion and Future Directions

The ethnobotanical use of sandalwood for skin diseases is strongly supported by modern scientific evidence. Its demonstrated anti-inflammatory, antimicrobial, and anti-proliferative properties, coupled with a favorable safety profile, make it a compelling candidate for the development of novel dermatological therapies. The active constituents, α- and β-santalol, modulate key inflammatory signaling pathways, providing a mechanistic basis for their therapeutic effects.

Future research should focus on larger, well-controlled clinical trials to further validate the efficacy of sandalwood oil in a broader range of skin conditions. Further elucidation of the molecular targets of its active compounds will pave the way for the development of targeted therapies with improved efficacy and reduced side effects. The standardization of sandalwood oil preparations is also crucial to ensure consistent clinical outcomes. This technical guide provides a solid foundation for these future endeavors, offering valuable insights for the development of the next generation of botanical dermatologicals.

References

- 1. jcadonline.com [jcadonline.com]

- 2. Sandalwood and Your Skin: The Healing Benefits of This Sacred Wood [healthline.com]

- 3. ijrpr.com [ijrpr.com]

- 4. Medicinal properties of alpha-santalol, a naturally occurring constituent of sandalwood oil: review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Single-center, open-label study of a proprietary topical 0.5% salicylic acid-based treatment regimen containing sandalwood oil in adolescents and adults with mild to moderate acne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Single-Center, Open-Label Study of a Proprietary Topical 0.5% Salicylic Acid-Based Treatment Regimen Containing Sandalwood Oil in Adolescents and Adults With Mild to Moderate Acne - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 7. East Indian Sandalwood Oil (EISO) Alleviates Inflammatory and Proliferative Pathologies of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. East Indian Sandalwood Oil Is a Phosphodiesterase Inhibitor: A New Therapeutic Option in the Treatment of Inflammatory Skin Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Suppression of lipopolysaccharide-stimulated cytokine/chemokine production in skin cells by sandalwood oils and purified α-santalol and β-santalol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antifungal and Ichthyotoxic Sesquiterpenoids from Santalum album Heartwood - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial activity of Santalum album leaf and stem extracts. [wisdomlib.org]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. Natural Modulators of Key Signaling Pathways in Skin Inflammageing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NF-κB signaling in skin aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

The Pharmacological Properties of Santalol: A Technical Guide for Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Santalol (B192323), comprising the primary sesquiterpene alcohols α-santalol and β-santalol, is the principal bioactive constituent of sandalwood oil (Santalum album). Historically utilized in traditional medicine, santalol is now the subject of extensive scientific investigation, revealing a wide spectrum of pharmacological activities. This technical guide provides an in-depth review of the current state of knowledge on santalol's properties, with a focus on its anticancer, anti-inflammatory, antimicrobial, neuroprotective, and dermatological effects. We consolidate quantitative data from key preclinical studies, provide detailed experimental protocols for assessing its bioactivity, and elucidate the molecular mechanisms and signaling pathways modulated by this promising natural compound. This document is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of santalol.

Anticancer and Chemopreventive Properties

α-Santalol has demonstrated significant potential as a chemopreventive and therapeutic agent against various cancers, including skin, breast, and prostate cancer.[1][2] Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in carcinogenesis.[1][3] Notably, α-santalol exhibits selective cytotoxicity against cancer cells while having markedly less effect on normal cells, a highly desirable characteristic for a chemotherapeutic agent.[4][5]

Quantitative Data: Cytotoxicity and Tumor Inhibition

The efficacy of α-santalol has been quantified in numerous in vitro and in vivo models. The half-maximal inhibitory concentration (IC50) values demonstrate its potent cytotoxic effects on cancer cell lines, while animal studies show significant reductions in tumor incidence and multiplicity.

| Pharmacological Effect | Model System | Key Quantitative Results | Reference(s) |

| Cytotoxicity | A431 Human Epidermoid Carcinoma Cells | IC50: ~75 µM (48h treatment) | [6] |

| UACC-62 Human Melanoma Cells | IC50: ~75 µM (48h treatment) | [6] | |

| MDA-MB-231 Breast Cancer Cells | IC50: 4.5 µg/mL | [7] | |

| LNCaP & PC-3 Prostate Cancer Cells | Decreased cell viability at 25-75 µM | [8] | |

| Chemoprevention (Skin) | DMBA/TPA-induced tumors in CD-1 Mice | 96% decrease in papilloma multiplicity (5% α-santalol) | [9][10] |

| UVB-induced tumors in SKH-1 Mice | 72% reduction in tumor multiplicity (5% α-santalol) | [11] | |

| Chemoprevention (Prostate) | TRAMP Mouse Model | 53% normal tissue area in treated vs. 12% in control | [12] |

Signaling Pathways Modulated by α-Santalol

α-Santalol's anticancer activity stems from its ability to interfere with multiple critical signaling cascades. Its primary mechanisms include inducing G2/M phase cell cycle arrest and triggering apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][13]

α-Santalol initiates apoptosis by activating initiator caspases-8 and -9, which in turn activate executioner caspases like caspase-3.[8] Activated caspase-3 then cleaves key cellular substrates, including Poly(ADP-ribose) polymerase (PARP), leading to DNA fragmentation and cell death.[4][8]

α-Santalol causes cancer cells to arrest in the G2/M phase of the cell cycle, preventing them from dividing.[14] This is achieved by altering the expression of key cell cycle regulatory proteins, including decreasing the levels of Cyclin B1 and CDK1 (Cdc2) and up-regulating the CDK inhibitor p21.[5][14]

In breast cancer models, α-santalol has been shown to inhibit cell migration by targeting the Wnt/β-catenin pathway. It affects the localization of β-catenin, preventing its translocation from the cytosol to the nucleus, thereby inhibiting the expression of downstream target genes involved in metastasis.[15]

Experimental Protocols

This colorimetric assay assesses the metabolic activity of cells, which serves as an indicator of cell viability.

-

Materials : 96-well plates, complete cell culture medium, α-santalol stock solution (in DMSO), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS), solubilization solution (e.g., DMSO).

-

Procedure :

-

Seed cells in a 96-well plate (5,000-10,000 cells/well) and incubate for 24 hours.[16]

-

Treat cells with serial dilutions of α-santalol for desired time points (e.g., 24, 48 hours). Include vehicle (DMSO) controls.[4]

-

Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.[4]

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.[16]

-

Measure absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.[4]

-

This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.

-

Materials : 6-well plates, α-santalol, ice-cold 70% ethanol (B145695), Propidium Iodide (PI) staining solution (50 µg/mL) containing RNase A (100 µg/mL).[14][16]

-

Procedure :

-

Seed cells in 6-well plates and treat with α-santalol for the desired duration.

-

Harvest cells, wash with PBS, and fix by adding dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.[16]

-

Centrifuge the fixed cells, wash with PBS to remove ethanol.

-

Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.[16]

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[14]

-

This model is used to evaluate the chemopreventive effects of α-santalol during the initiation and promotion stages of chemically induced skin cancer.[1]

-

Procedure :

-

Initiation : A single topical application of 7,12-dimethylbenz(a)anthracene (DMBA) in acetone (B3395972) is applied to the dorsal skin of the mice.[1]

-

Promotion : One week after initiation, 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone is applied topically twice weekly for the duration of the study (e.g., 20 weeks).[1]

-

Treatment : α-Santalol (e.g., 5% w/v in acetone) is applied topically before each TPA application during the promotion phase.[9]

-

Monitoring : Mice are monitored weekly for the appearance, incidence (% of mice with tumors), and multiplicity (average number of tumors per mouse) of papillomas.[1]

-

Anti-inflammatory Properties

Both α- and β-santalol exhibit significant anti-inflammatory activity.[2] They work by suppressing the production of pro-inflammatory cytokines and chemokines stimulated by agents like lipopolysaccharides (LPS). The mechanism is suggested to be similar to that of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241), involving the inhibition of cyclooxygenase (COX) enzymes.[2][17]

Quantitative Data: Inhibition of Inflammatory Mediators

Studies using co-cultured human skin cells have quantified the suppressive effects of santalol on various inflammatory markers.

| Pharmacological Effect | Model System | Key Quantitative Results | Reference(s) |

| Cytokine Suppression | LPS-stimulated human dermal fibroblasts & keratinocytes | Suppressed 20 of 26 induced cytokines/chemokines | [2] |

| Prostaglandin Inhibition | LPS-stimulated human skin cell co-cultures | Suppressed production of Prostaglandin E2 (PGE2) | [2] |

| Thromboxane Inhibition | LPS-stimulated human skin cell co-cultures | Suppressed production of Thromboxane B2 (TXB2) | [2] |

Experimental Protocol: Cytokine/Chemokine Production Assay

This protocol outlines the assessment of santalol's effect on inflammatory mediator release from skin cells.

-

Materials : Co-cultures of human dermal fibroblasts and neo-epidermal keratinocytes, Lipopolysaccharide (LPS), sandalwood oil or purified α/β-santalol, cytokine antibody arrays, Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific mediators (e.g., PGE2).

-

Procedure :

-

Establish co-cultures of the skin cells in appropriate multi-well plates.

-

Expose the cells to an inflammatory stimulus, such as LPS, to induce cytokine production.

-

Simultaneously treat the cells with various concentrations of santalol or a vehicle control. An NSAID like ibuprofen can be used as a positive control.[2]

-

After an incubation period, collect the cell culture supernatant.

-

Analyze the supernatant using a cytokine antibody array to screen for changes in a broad profile of cytokines and chemokines.

-

Quantify the concentration of specific key inflammatory mediators, such as IL-6, IL-8, and PGE2, using specific ELISA kits according to the manufacturer's instructions.[2]

-

Antimicrobial Properties

Santalol and sandalwood oil possess broad-spectrum antimicrobial activity against various bacteria and fungi, including dermatophytes and yeasts.[9][18] The primary antifungal mechanism is believed to be the disruption of mitosis.[9]

Quantitative Data: Antimicrobial Efficacy

The antimicrobial potency of santalol is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible microbial growth.

| Organism | Compound | MIC Value | Reference(s) |

| Madurella mycetomatis (fungus) | (Z)-α-Santalol | 64 µg/mL | [18] |

| Trichophyton rubrum (fungus) | α-Santalol | 12.5 µ g/disc | [18] |

| Staphylococcus aureus | Sandalwood Oil | 0.015% (v/v) | [9] |

| Candida albicans | Sandalwood Oil | MIC₅₀: 0.313 mg/mL | [19] |

| Salmonella enterica | Sandalwood Oil | MIC₅₀: 0.625 mg/mL | [19] |

Experimental Protocol: Broth Microdilution MIC Assay

This is a standardized method for determining the MIC of an antimicrobial agent.[18][20]

-

Materials : 96-well microtiter plates, appropriate sterile broth medium (e.g., Mueller-Hinton Broth), santalol stock solution, standardized microbial inoculum (0.5 McFarland standard).

-

Procedure :

-

Dispense broth into the wells of a 96-well plate.

-

Prepare two-fold serial dilutions of santalol across the plate. Include a positive control well (broth + inoculum, no santalol) and a negative/sterility control well (broth only).[19]

-

Add a standardized inoculum of the test microorganism to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[18]

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of santalol that completely inhibits visible growth of the microorganism.[18]

-

Neuroprotective and CNS Effects

Santalol isomers have demonstrated significant neuroprotective and geroprotective (anti-aging) effects in preclinical models. The mechanism involves the activation of the SKN-1/Nrf2 signaling pathway, a critical regulator of antioxidant defense and cellular stress resistance.[21][22]

Signaling Pathway: SKN-1/Nrf2 Activation

In the nematode C. elegans, santalol provides protection against neurotoxic and proteotoxic stress by activating the transcription factor SKN-1 (the homolog of mammalian Nrf2).[21] This leads to the upregulation of downstream antioxidant and cytoprotective genes, such as gst-4, enhancing the organism's resilience to stressors like 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease.[5][22]

Experimental Protocol: C. elegans Neuroprotection Model

This protocol uses the nematode C. elegans to assess the protective effects of santalol against a neurotoxin.[21]

-

Model : C. elegans (wild-type or transgenic strains expressing fluorescent reporters for stress pathways).

-

Neurotoxin : 6-hydroxydopamine (6-OHDA), used to induce dopaminergic neurodegeneration.[21]

-

Procedure :

-

Synchronize C. elegans to the L3 larval stage.

-

Expose the worms to 25 mM 6-OHDA in liquid culture for 1 hour to induce neurotoxic stress.[21]

-

Wash the worms to remove the neurotoxin.

-

Transfer worms to plates containing E. coli OP50 (food source) and supplemented with different concentrations of α- or β-santalol or a vehicle control.

-

Incubate for 48 hours. Add FUdR to prevent progeny production.[21]

-

Assess outcomes such as lifespan, resistance to oxidative stress (e.g., juglone (B1673114) survival assay), and reduction in germline cell apoptosis (a marker of cellular stress) via acridine (B1665455) orange staining.[21][23]

-

Dermatological Properties: Tyrosinase Inhibition

Santalol has been identified as a potent inhibitor of tyrosinase, the key enzyme in melanin (B1238610) biosynthesis.[16][24] This activity makes it a compound of interest for applications in cosmetics and dermatology to manage hyperpigmentation and for skin lightening. Kinetic studies have shown that santalol acts as a competitive inhibitor, suggesting it binds to the active site of the enzyme.[11]

Quantitative Data: Tyrosinase Inhibition

| Pharmacological Effect | Enzyme Source | Key Quantitative Results | Reference(s) |

| Tyrosinase Inhibition | Purified Mushroom Tyrosinase (Agaricus bisporus) | Maximal inhibition observed around 50 µM | [11] |

| Tyrosinase Inhibition | Mushroom Tyrosinase | Sandalwood Oil IC50: 171 µg/mL | [11] |

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

This spectrophotometric assay measures the ability of santalol to inhibit the conversion of L-DOPA to dopachrome (B613829) by tyrosinase.[24]

-

Materials : Purified mushroom tyrosinase, L-DOPA solution (substrate), phosphate (B84403) buffer, santalol stock solution, 96-well plate, microplate reader.

-

Procedure :

-

In a 96-well plate, add phosphate buffer, tyrosinase enzyme solution, and various concentrations of santalol (or a control).

-

Pre-incubate the mixture for 5-10 minutes at room temperature.[24]

-

Initiate the enzymatic reaction by adding the L-DOPA substrate to all wells.

-

Immediately measure the change in absorbance at 473-492 nm over time. The absorbance corresponds to the formation of the colored product, dopachrome.[24][25]

-

Calculate the percentage of tyrosinase inhibition for each santalol concentration relative to the uninhibited control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the santalol concentration.[25]

-

Conclusion and Future Directions

The body of evidence strongly supports the diverse pharmacological potential of α- and β-santalol. The robust anticancer effects, characterized by selective cytotoxicity and clear mechanisms involving apoptosis and cell cycle arrest, position α-santalol as a strong candidate for further oncological drug development. Its anti-inflammatory, antimicrobial, neuroprotective, and tyrosinase-inhibiting properties further broaden its therapeutic applicability.

For drug development professionals, future research should focus on advancing these preclinical findings. Key areas for investigation include:

-

Pharmacokinetics and Bioavailability: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) of santalol following various routes of administration.

-

Formulation Development: Creating optimized delivery systems to enhance bioavailability and target-site concentration for topical, oral, and parenteral applications.

-

Clinical Trials: Well-designed clinical trials are warranted to validate the efficacy and safety of santalol in human subjects for its most promising applications, particularly in skin cancer chemoprevention and the treatment of inflammatory skin conditions.

-

Synergistic Effects: Investigating the potential for santalol to act synergistically with existing chemotherapeutic or anti-inflammatory agents to enhance efficacy and reduce side effects.

This guide consolidates the foundational data and methodologies necessary to advance the study of santalol from the laboratory toward clinical application.

References

- 1. Chemopreventive effects of alpha-santalol on skin tumor development in CD-1 and SENCAR mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suppression of lipopolysaccharide-stimulated cytokine/chemokine production in skin cells by sandalwood oils and purified α-santalol and β-santalol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. α-Santalol, a derivative of sandalwood oil, induces apoptosis in human prostate cancer cells by causing caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Sandalwood oil prevent skin tumour development in CD1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. preprints.org [preprints.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Enhancing Antimicrobial Efficacy of Sandalwood Essential Oil Against Salmonella enterica for Food Preservation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. East Indian sandalwood (Santalum album L.) oil confers neuroprotection and geroprotection in Caenorhabditis elegans via activating SKN-1/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. East Indian sandalwood (Santalum album L.) oil confers neuroprotection and geroprotection in Caenorhabditis elegans via activating SKN-1/Nrf2 signaling pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Elucidating the Role of Santalol as a Potent Inhibitor of Tyrosinase: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

A Technical Guide to the Phytochemical Profile of Santalum album

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santalum album L., commonly known as East Indian Sandalwood, is a highly valued tropical tree of the Santalaceae family. For centuries, its fragrant heartwood and the essential oil derived from it have been integral to cultural rituals, traditional medicine, and the perfumery industry.[1][2] The therapeutic and aromatic properties of S. album are attributed to its complex and rich phytochemical profile, dominated by sesquiterpenoid alcohols.[1] Modern pharmacological studies have begun to validate its traditional uses, revealing a broad spectrum of biological activities ranging from antimicrobial and anti-inflammatory to anticancer and neuroprotective effects.[3][4]

This technical guide provides an in-depth examination of the phytochemical constituents of Santalum album, with a focus on quantitative analysis, detailed experimental methodologies for extraction and characterization, and the modulation of key cellular signaling pathways by its bioactive compounds. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in natural product chemistry, pharmacology, and drug development.

Phytochemical Profile of Santalum album

Santalum album is a rich source of diverse phytochemicals, which are distributed across various parts of the plant, including the heartwood, leaves, seeds, and roots.[2] While the heartwood is the primary source of the valuable essential oil, other parts of the tree also contain biologically active compounds.[2][5]

Distribution of Major Phytochemical Classes

Phytochemical investigations have revealed the presence of several classes of compounds throughout the plant. The primary classes include terpenoids (specifically sesquiterpenes and sesquiterpenols), flavonoids, lignans (B1203133), phenolic compounds, and fatty acids.[2][5][6]

Table 1: Qualitative Phytochemical Profile of Different Parts of Santalum album

| Phytochemical Class | Heartwood | Leaf | Bark | Seed | Fruit | Root | References |

| Terpenoids | ✅ | ✅ | ✅ | ✅ | [2][6][7] | ||

| Flavonoids | ✅ | ✅ | ✅ | ✅ | ✅ | [2][5][8][9] | |

| Phenols & Tannins | ✅ | ✅ | ✅ | [5][6][8] | |||

| Alkaloids | ✅ | ✅ | ✅ | ✅ | [5][8] | ||

| Sterols | ✅ | [5] | |||||

| Fatty Acids | ✅ | ✅ | [2] | ||||

| Lignans | ✅ | [10][11][12] |

Note: "✅" indicates the presence of the phytochemical class.

Quantitative Analysis of Heartwood Essential Oil

The essential oil obtained from the heartwood is the most commercially and therapeutically significant product of S. album. Its quality is primarily determined by the concentration of sesquiterpene alcohols, namely α-santalol and β-santalol.[13] International standards (ISO 3518:2002) stipulate specific ranges for these key compounds.[14][15]

Table 2: Quantitative Composition of Major Sesquiterpenoids in Santalum album Heartwood Oil

| Compound | Chemical Class | Concentration Range (%) | Reference |

| (Z)-α-Santalol | Sesquiterpene alcohol | 41.0 - 55.0 | [13][14][15] |

| (Z)-β-Santalol | Sesquiterpene alcohol | 16.0 - 24.0 | [13][14][15] |

| (Z)-α-trans-Bergamotol | Sesquiterpene alcohol | 4.0 - 7.8 | [16][17] |

| (Z)-epi-β-Santalol | Sesquiterpene alcohol | 1.4 - 5.4 | [15][16] |

| α-Santalene | Sesquiterpene | 0.5 - 1.7 | [16] |

| β-Santalene | Sesquiterpene | 1.1 - 2.4 | [16] |

| epi-β-Santalene | Sesquiterpene | 0.8 - 1.7 | [16] |

Note: Concentrations are typically determined by Gas Chromatography (GC) as a percentage of the total oil composition.

Other Notable Phytochemicals

Beyond the dominant sesquiterpenoids in the heartwood, other parts of the plant contain distinct bioactive compounds.

-

Flavonoids: The leaves of S. album have been found to contain several flavonoids, including vitexin, isovitexin, orientin, isoorientin, and isorhamnetin.[2][9]

-

Fatty Acids: The seed oil is rich in fatty acids, particularly ximenynic acid, stearolic acid, and oleic acid.[2] The pericarp oil is dominated by palmitic and oleic acids.[2]

-

Lignans: A phytochemical investigation of the polar constituents in the heartwood led to the isolation of several lignans and neolignans.[10][11]

Experimental Protocols for Phytochemical Analysis

The extraction, isolation, and quantification of phytochemicals from S. album require specific and validated methodologies. The choice of method depends on the target compounds and the plant material being analyzed.

Extraction Methodologies

3.1.1 Steam Distillation This is the most common commercial method for extracting essential oil from the heartwood.[14][17]

-

Principle: High-pressure steam is passed through powdered heartwood. The steam volatilizes the aromatic compounds, which are then carried into a condenser, cooled, and collected in a separator.

-

Protocol:

-

Material Preparation: The heartwood is ground into a coarse powder.

-

Distillation: The powdered wood is packed into a still. Pressurized steam is introduced, and the distillation process is carried out for 24-72 hours.

-

Separation: The condensed mixture of oil and water (hydrosol) is collected. Due to their different densities, the essential oil separates from the aqueous layer and can be decanted.[17]

-

3.1.2 Solvent Extraction This method is often used in laboratory settings for isolating a broader range of compounds, including those that are not volatile.

-

Principle: An organic solvent is used to dissolve the phytochemicals from the plant matrix. The Soxhlet apparatus is commonly employed for efficient extraction.[17][18]

-

Protocol (Soxhlet Extraction):

-

Material Preparation: Air-dried and powdered plant material (e.g., 100 g) is placed in a thimble.[5]

-

Extraction: The thimble is placed in a Soxhlet extractor, which is fitted with a condenser and a flask containing the solvent (e.g., ethanol, hexane, or methanol).[17]

-

Process: The solvent is heated to reflux. The solvent vapor travels up a distillation arm, condenses, and drips into the thimble containing the plant material. The solvent fills the thimble and extracts the desired compounds. Once the solvent reaches a certain level, it is siphoned back into the flask, carrying the extracted phytochemicals with it. This cycle is repeated for several hours.

-

Solvent Removal: After extraction, the solvent is removed using a rotary evaporator under reduced pressure to yield the crude extract.[17][18]

-

Analytical and Quantification Methodologies

3.2.1 Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is the primary technique for the qualitative and quantitative analysis of the volatile compounds in sandalwood oil.[14][16]

-

Principle: The method separates compounds in a mixture based on their volatility and interaction with a stationary phase in a capillary column. The separated compounds are then ionized and detected by a mass spectrometer, which provides information on their mass-to-charge ratio, allowing for identification.

-

Typical Protocol:

-

Sample Preparation: A dilute solution of the essential oil (e.g., 1% in hexane) is prepared.[18]

-

GC System Parameters:

-

Column: A nonpolar capillary column, such as a TR-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[16]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[16]

-

Injector Temperature: 220°C.[16]

-

Oven Temperature Program: An initial temperature of 40°C held for 1 minute, then ramped at 3°C/min to 220°C and held for 20 minutes.[16]

-

-

MS System Parameters:

-

Compound Identification and Quantification: Identification is achieved by comparing the retention times and mass spectra of the peaks with those of known standards and by matching the spectra with libraries like NIST. Quantification is performed by calculating the percentage peak area of each compound relative to the total peak area of the chromatogram.[14]

-

3.2.2 High-Performance Thin-Layer Chromatography (HPTLC) HPTLC is a valuable technique for the routine analysis and fingerprinting of sesquiterpenoids.[19]

-

Principle: HPTLC involves the separation of compounds on a high-performance layer of adsorbent (e.g., silica (B1680970) gel) based on their differential partitioning between the stationary phase and a mobile phase that is drawn up the plate by capillary action.

-

Protocol:

-

Sample Application: Samples and standards are applied to the HPTLC plate as narrow bands.

-

Development: The plate is placed in a developing chamber with a suitable mobile phase.

-

Detection: After development, the separated bands are visualized under UV light or by spraying with a derivatizing reagent.

-

Quantification: Densitometric scanning of the plate allows for the quantification of the separated compounds by comparing the peak areas with those of a standard curve.[19]

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of phytochemicals from Santalum album heartwood.

Caption: Experimental workflow for S. album phytochemical analysis.

Modulation of Cellular Signaling Pathways

The diverse pharmacological effects of S. album phytochemicals, particularly α- and β-santalol, are underpinned by their ability to modulate key intracellular signaling pathways. These interactions are central to their anti-inflammatory, anticancer, and neuroprotective activities.

Anti-inflammatory Pathways

α-Santalol has been shown to inhibit pro-inflammatory signaling cascades.

-

NF-κB and MAPK Pathways: Chronic inflammation is often driven by the activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. α-Santalol can suppress the activation of these pathways, leading to a downstream reduction in the production of inflammatory mediators such as cytokines and chemokines.[14]

Caption: Santalol's inhibition of NF-κB and MAPK signaling.

Neuroprotective Pathways

East Indian Sandalwood Oil (EISO) and its primary constituents, α- and β-santalol, have demonstrated neuroprotective effects in preclinical models, such as in Caenorhabditis elegans.[20][21]

-

SKN-1/Nrf2 Pathway: The protective effects are mediated through the activation of the SKN-1 (the C. elegans homolog of mammalian Nrf2) signaling pathway.[20][21] Activation of this pathway upregulates the expression of downstream antioxidant and detoxification enzymes (e.g., GST-4), which helps to mitigate oxidative stress and protect neurons from damage.[20] This mechanism is crucial for its potential in managing age-related neurological disorders.[20][21]

Caption: EISO/Santalol neuroprotection via the SKN-1/Nrf2 pathway.

Conclusion